molecular formula C8H5F3N2O B12975329 5-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine

5-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine

Cat. No.: B12975329
M. Wt: 202.13 g/mol
InChI Key: IPNNCMPXSQDGJW-UHFFFAOYSA-N
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Description

5-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine is a heterocyclic compound that features an oxazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate pyridine derivatives. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives with pyridine rings .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, including the use of high-throughput screening and optimization of reaction conditions, are likely employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[5,4-b]pyridine derivatives with additional functional groups, while substitution can introduce various alkyl or aryl groups onto the pyridine ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Properties

Molecular Formula

C8H5F3N2O

Molecular Weight

202.13 g/mol

IUPAC Name

5-methyl-2-(trifluoromethyl)-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C8H5F3N2O/c1-4-2-3-5-6(12-4)14-7(13-5)8(9,10)11/h2-3H,1H3

InChI Key

IPNNCMPXSQDGJW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)N=C(O2)C(F)(F)F

Origin of Product

United States

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